molecular formula C15H16N4O3 B10987080 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B10987080
M. Wt: 300.31 g/mol
InChI Key: LZWNJCFWYGLPDW-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a synthetic organic compound that features both indole and oxadiazole moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and antimicrobial properties . The oxadiazole ring is also notable for its presence in various bioactive molecules, contributing to the compound’s potential in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient and scalable reactions, as well as employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Both the indole and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted indole or oxadiazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Tryptophan, indomethacin, serotonin.

    Oxadiazole Derivatives: Furazolidone, nitrofurazone, oxolamine.

Uniqueness

2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is unique due to its combined indole and oxadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C15H16N4O3/c1-10-17-15(22-18-10)8-16-14(20)9-21-13-5-3-4-12-11(13)6-7-19(12)2/h3-7H,8-9H2,1-2H3,(H,16,20)

InChI Key

LZWNJCFWYGLPDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CNC(=O)COC2=CC=CC3=C2C=CN3C

Origin of Product

United States

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